5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine
Description
Structure and Synthesis 5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an amine group and at the 5-position with a 2,5-dimethylpyrrole moiety. Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of derivatives such as compound 54 (2-(5-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethynyl)pyridin-3-yl)acetonitrile) . Key steps include Sonogashira coupling or alkylation reactions, followed by reduction or functional group interconversion. Structural characterization is achieved via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Applications and Significance
This compound class is explored in medicinal chemistry for targeting bacterial enzymes (e.g., nitric oxide synthase in Staphylococcus aureus) due to its ability to modulate electronic and steric properties via its pyrrole and pyridine motifs .
Properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-9(2)14(8)10-5-6-11(12)13-7-10/h3-7H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIQLDOAZAZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929899-37-6 | |
| Record name | 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,5-dimethylpyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the C-N bond between the pyrrole and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing antibacterial and antitubercular agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to antibacterial and antitubercular effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
Common Strategies :
Yield and Purity :
Solubility and Stability :
- Pyrrole derivatives (e.g., 54–56 ) are typically oils, suggesting higher lipophilicity compared to piperazine-based solids (e.g., 235 ) .
- The dimethylpyrrole group may confer metabolic stability by resisting oxidative degradation, unlike piperazine rings, which are prone to N-demethylation .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole group enhances antimicrobial activity compared to piperazine or pyrimidine cores, likely due to optimized hydrophobic interactions .
- Synthetic Scalability : Pd-catalyzed methods for pyrrole derivatives are more efficient than multi-step piperazine functionalization .
Biological Activity
5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, a compound characterized by its unique pyrrole and pyridine structures, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
Chemical Structure
The chemical formula for this compound is . The structure features a pyridine ring substituted with a 2,5-dimethylpyrrole moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity : Preliminary studies suggest that derivatives of pyrrole-containing compounds may have cytotoxic effects against cancer cell lines. For example, related compounds have shown low toxicity against normal cells while exhibiting significant cytotoxicity against cancer cells .
Cell Growth Modulation : In cell culture studies, it was observed that the compound suppressed cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests a dual role in promoting cell viability while optimizing metabolic activity .
Structure-Activity Relationship (SAR) : The effectiveness of the compound is influenced by its structural components. The presence of the 2,5-dimethylpyrrole structure has been identified as crucial for enhancing cell-specific productivity in biotechnological applications .
Case Studies
- Monoclonal Antibody Production : A study demonstrated that the addition of the compound increased monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. The final mAb concentration reached 1,098 mg/L under optimized conditions with the compound, which was significantly higher than control conditions .
- Cytotoxicity Testing : In vitro cytotoxicity assays showed that related compounds exhibited varying degrees of toxicity against different cancer cell lines. For instance, certain derivatives demonstrated CC50 values ranging from 58.44 to 224.32 µM compared to standard chemotherapeutics like cisplatin .
The biological activity of this compound may be attributed to its ability to modulate metabolic pathways in cells:
- Increased ATP Production : The compound promotes higher intracellular ATP levels, indicating enhanced energy metabolism crucial for cell proliferation and function .
- Glucose Uptake Enhancement : By increasing glucose uptake rates in cells, the compound supports metabolic shifts that favor growth and productivity in biopharmaceutical applications .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
